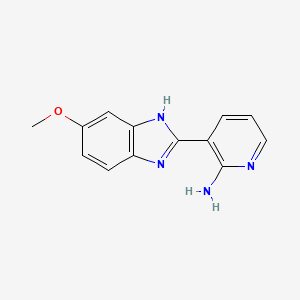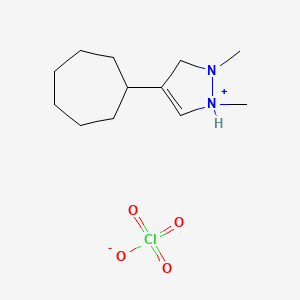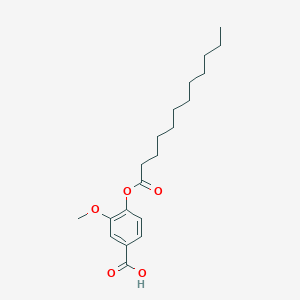![molecular formula C18H17Cl9Ge3O B14352756 [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) CAS No. 91734-74-6](/img/structure/B14352756.png)
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane): is a complex organogermanium compound It is characterized by the presence of a cyclohexane ring substituted with a phenoxyphenyl group and three trichlorogermane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) typically involves the reaction of cyclohexane derivatives with phenoxyphenyl and trichlorogermane reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would require stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermane groups to germane derivatives.
Substitution: The trichlorogermane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include germanium oxides, germane derivatives, and various substituted cyclohexane compounds.
Applications De Recherche Scientifique
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) involves its interaction with molecular targets through its trichlorogermane groups. These groups can form covalent bonds with nucleophilic sites on biomolecules or other compounds, leading to various biochemical and chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modification of material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorosilane): Similar structure but with silicon instead of germanium.
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorostannane): Similar structure but with tin instead of germanium.
Uniqueness
The uniqueness of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) lies in its germanium content, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. These properties include higher reactivity and potential for forming stable complexes with various ligands.
Propriétés
Numéro CAS |
91734-74-6 |
|---|---|
Formule moléculaire |
C18H17Cl9Ge3O |
Poids moléculaire |
786.3 g/mol |
Nom IUPAC |
trichloro-[1-(4-phenoxyphenyl)-3,5-bis(trichlorogermyl)cyclohexyl]germane |
InChI |
InChI=1S/C18H17Cl9Ge3O/c19-28(20,21)14-10-15(29(22,23)24)12-18(11-14,30(25,26)27)13-6-8-17(9-7-13)31-16-4-2-1-3-5-16/h1-9,14-15H,10-12H2 |
Clé InChI |
SAQWUVMILPDGAG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(CC1[Ge](Cl)(Cl)Cl)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](Cl)(Cl)Cl)[Ge](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
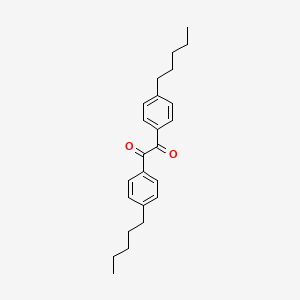
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
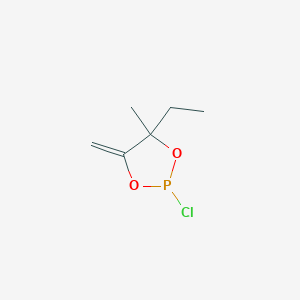
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)


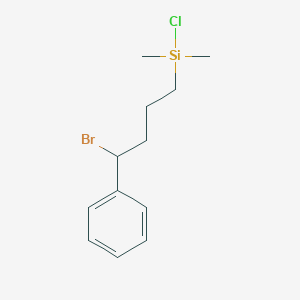
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
